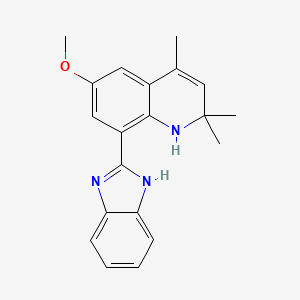
8-(1H-benzimidazol-2-yl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a benzimidazole ring fused to a quinoline moiety, along with a methoxy group and three methyl substituents.
- The compound’s synthesis and applications have attracted scientific interest due to its potential biological activities.
8-(1H-benzimidazol-2-yl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: is a heterocyclic compound with a complex structure.
Preparation Methods
- The synthesis of this compound involves two key steps:
Step 1: Formation of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde.
Step 2: Conversion to 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide.
- Industrial production methods may involve modifications for scalability and efficiency.
Chemical Reactions Analysis
8-(1H-benzimidazol-2-yl)-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: can undergo various reactions:
Scientific Research Applications
- This compound has diverse applications:
Chemistry: As a versatile building block for designing novel molecules.
Biology: Potential bioactivity, including anticancer, antiviral, and antioxidant properties.
Medicine: Investigated for its therapeutic effects in various diseases.
Industry: May serve as a precursor for specialized materials.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
- While I don’t have specific information on similar compounds, further research could explore related structures and highlight its uniqueness.
Remember that this compound’s properties and applications continue to be investigated, and additional studies may reveal more insights
Properties
Molecular Formula |
C20H21N3O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
8-(1H-benzimidazol-2-yl)-6-methoxy-2,2,4-trimethyl-1H-quinoline |
InChI |
InChI=1S/C20H21N3O/c1-12-11-20(2,3)23-18-14(12)9-13(24-4)10-15(18)19-21-16-7-5-6-8-17(16)22-19/h5-11,23H,1-4H3,(H,21,22) |
InChI Key |
AWYDIYCUZBSFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=C(C=C(C=C12)OC)C3=NC4=CC=CC=C4N3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















